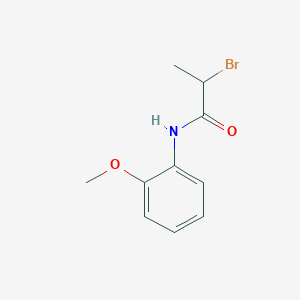

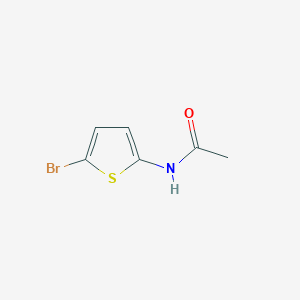

2-溴-N-(2-甲氧基苯基)丙酰胺

描述

The compound "2-bromo-N-(2-methoxyphenyl)propanamide" is a brominated amide with potential relevance in various fields of chemistry and biology. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related brominated compounds involves bromination reactions, as seen in the study of 2-methoxydiphenyl ethers, where the backbone was brominated to an average degree of four bromine substituents . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide involved a halogenated hydrocarbon amination reaction . These methods suggest that the synthesis of "2-bromo-N-(2-methoxyphenyl)propanamide" could involve bromination of a suitable precursor followed by amide formation.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs in the monoclinic system . Another study on a coumarin-based fluorescent ATRP initiator with a similar bromo-amide structure also utilized X-ray diffraction to elucidate its monoclinic crystal structure . These findings indicate that "2-bromo-N-(2-methoxyphenyl)propanamide" may also crystallize in the monoclinic system and could exhibit polymorphism.

Chemical Reactions Analysis

The reactivity of brominated compounds can be complex, as seen in the partial isomerization of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one in solution . This suggests that "2-bromo-N-(2-methoxyphenyl)propanamide" may also undergo isomerization or other reactions depending on the conditions. Additionally, the etherification of racemic propane-1,2-diol catalyzed by tin(II) bromide indicates that brominated compounds can participate in regioselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from spectroscopic and computational studies. For example, the spectroscopic characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provided insights into its intermolecular interactions . Density functional theory (DFT) calculations have been used to predict bond lengths, bond angles, and other properties, as seen in the study of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . These approaches could be applied to "2-bromo-N-(2-methoxyphenyl)propanamide" to predict its physical and chemical properties.

科学研究应用

邻卤醚的合成

该化合物作为合成新型邻卤醚的前体,邻卤醚是有机化学中重要的中间体。 这些卤醚可以通过亲核取代反应进一步转化为各种官能团衍生物 .

有机合成中的构建模块

由于其反应性溴和酰胺基团,2-溴-N-(2-甲氧基苯基)丙酰胺可以作为合成药物和天然产物中发现的复杂分子结构的构建模块 .

烯烃的双官能化

该化合物用于烯烃的双官能化,这是一种从简单原料增加分子复杂度的策略。 此过程对于开发新的药物和农用化学品至关重要 .

烯胺合成

它可用于合成烯胺,烯胺是生产各种生物碱化合物和药物的重要中间体 .

β-羟基硫醚的生产

2-溴-N-(2-甲氧基苯基)丙酰胺: 参与β-羟基硫醚的生产,这些化合物在开发某些类型的抗生素和其他药物方面有应用 .

二氰基环丁烷衍生物

该化合物可用于制备二氰基环丁烷衍生物,这是一类具有潜在应用于材料科学和作为进一步化学转化的前体的化合物 .

核磁共振波谱研究

2-溴-N-(2-甲氧基苯基)丙酰胺及其衍生物的结构可以使用1H和13C-NMR波谱进行研究,从而提供对分子动力学和相互作用的见解 .

催化剂开发

安全和危害

属性

IUPAC Name |

2-bromo-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKXHHANTBQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383500 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3351-93-7 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

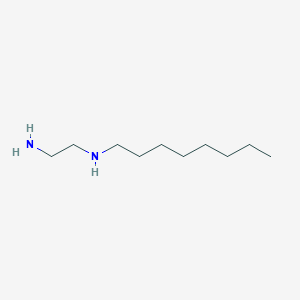

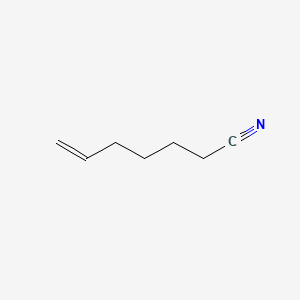

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)